An In-depth Technical Guide to 3-(Propane-2-sulfonyl)aniline: Chemical Properties, Structure, and Analysis
An In-depth Technical Guide to 3-(Propane-2-sulfonyl)aniline: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Propane-2-sulfonyl)aniline, also known as 3-(isopropylsulfonyl)aniline, is an aromatic organic compound belonging to the aniline and sulfone classes. Its chemical structure, featuring a sulfonyl group at the meta-position of the aniline ring, makes it a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the sulfonyl group can significantly influence the physicochemical properties, metabolic stability, and biological activity of derivative compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 3-(Propane-2-sulfonyl)aniline.
Chemical Properties and Structure
3-(Propane-2-sulfonyl)aniline is a white to yellow crystalline powder. It is soluble in organic solvents such as ethanol and chloroform.[1]
Identifiers and Descriptors
| Property | Value |
| IUPAC Name | 3-(Propane-2-sulfonyl)aniline |
| Synonyms | 3-Isopropylsulfonylaniline, 3-(1-Methylethyl)sulfonylbenzenamine |
| CAS Number | 170856-37-8[2] |
| PubChem CID | 12744605[2] |
| Molecular Formula | C₉H₁₃NO₂S[2] |
| SMILES | CC(C)S(=O)(=O)c1cccc(N)c1 |
| InChI Key | UNOAJKVKTDUTAI-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 199.27 g/mol | PubChem[2] |
| XLogP3 | 1.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 3-(Propane-2-sulfonyl)aniline are not extensively reported in the literature. However, general methods for the synthesis of aryl sulfones and the purification and analysis of aniline derivatives can be adapted.
Synthesis
The synthesis of 3-(Propane-2-sulfonyl)aniline can be approached through the sulfonylation of aniline or the reduction of a corresponding nitroaromatic precursor. A plausible synthetic route involves the reaction of a suitable 3-aminobenzenesulfonyl derivative with an isopropylating agent or the reduction of 3-nitro-1-(propane-2-sulfonyl)benzene.
General Workflow for Aryl Sulfone Synthesis:
Caption: A generalized workflow for the synthesis of an aryl sulfone, adaptable for 3-(Propane-2-sulfonyl)aniline.
Purification
Purification of the final compound is critical to remove impurities and byproducts. Flash column chromatography is a common and effective method.
General Protocol for Flash Column Chromatography:
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Stationary Phase: Silica gel is typically used as the stationary phase.
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Mobile Phase: A solvent system of varying polarity, such as a gradient of ethyl acetate in hexane, is employed to elute the compound. The optimal solvent system is determined by thin-layer chromatography (TLC) analysis.
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Elution: The crude product is loaded onto the column, and the mobile phase is passed through to separate the components.
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Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
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Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified 3-(Propane-2-sulfonyl)aniline.
Analytical Characterization
The structure and purity of the synthesized 3-(Propane-2-sulfonyl)aniline should be confirmed using a combination of spectroscopic and chromatographic techniques.
Workflow for Analytical Characterization:
Caption: A standard workflow for the analytical characterization of a synthesized organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will provide information on the number and chemical environment of the protons. Expected signals would include those for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The amine protons may appear as a broad singlet.
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¹³C NMR: Will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS):
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Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of 199.27.
Fourier-Transform Infrared (FTIR) Spectroscopy:
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FTIR spectroscopy will identify the characteristic functional groups. Key expected absorptions include N-H stretching vibrations for the amine group, S=O stretching for the sulfonyl group, and C-H and C=C stretching for the aromatic and alkyl portions of the molecule.
High-Performance Liquid Chromatography (HPLC):
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HPLC is used to assess the purity of the compound. A single sharp peak under various detection wavelengths would indicate a high degree of purity.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information in the scientific literature detailing the specific biological activities or the involvement of 3-(Propane-2-sulfonyl)aniline in any signaling pathways. While aniline and sulfone moieties are present in many biologically active molecules and approved drugs, the specific pharmacological profile of this compound remains to be elucidated.[3][4]
The aniline scaffold is a known "structural alert" in drug discovery due to its potential for metabolic activation to reactive intermediates.[3] However, the introduction of substituents such as the isopropylsulfonyl group can modulate this metabolic fate and other pharmacological properties.
Given the absence of data on its biological targets or mechanism of action, a signaling pathway diagram cannot be constructed at this time. Further research is required to explore the potential therapeutic applications of 3-(Propane-2-sulfonyl)aniline and its derivatives.
Conclusion
3-(Propane-2-sulfonyl)aniline is a well-defined chemical entity with potential as a synthetic intermediate. This guide has summarized its known chemical and physical properties and provided a framework for its synthesis, purification, and analytical characterization based on established chemical principles. A significant knowledge gap exists regarding its biological activity and mechanism of action, presenting an opportunity for future research in drug discovery and development. Professionals in these fields can utilize the information herein as a foundational resource for further investigation into this and related compounds.
References
- 1. Propanil | C9H9Cl2NO | CID 4933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Propane-2-sulfonyl)aniline | C9H13NO2S | CID 12744605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
